3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide is a complex organic compound that features a benzenesulfonyl group, a hydroxyethyl group, and a methylthiophenyl group
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a hydroxyethyl derivative of 3-methylthiophene under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are common.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the sulfonyl group would produce a sulfide derivative.
Mechanism of Action
The mechanism by which 3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-[2-hydroxyethyl]propanamide
- 3-(benzenesulfonyl)-N-[2-hydroxy-2-phenylethyl]propanamide
- 3-(benzenesulfonyl)-N-[2-hydroxy-2-(2-thienyl)ethyl]propanamide
Uniqueness
3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide is unique due to the presence of the 3-methylthiophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-12-7-9-22-16(12)14(18)11-17-15(19)8-10-23(20,21)13-5-3-2-4-6-13/h2-7,9,14,18H,8,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVVFRUVLLHINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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